1,4-Dimethoxy-2-butyne
Overview
Description
1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne . It has a linear formula of CH3OCH2C≡CCH2OCH3 . Its molecular weight is 114.14 .
Synthesis Analysis
1,4-Dimethoxy-2-butyne may be used in the preparation of alkyne complexes: decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron . It may also be used to synthesize benzonaphthosiline .Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxy-2-butyne is represented by the SMILES string COCC#CCOC . The InChI key for this compound is YFUQYYGBJJCAPR-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Dimethoxy-2-butyne has been investigated for its reaction with Hg (OAc) 2 (Mercury (II)acetate) . The reaction proceeds through syn-insertion by a cationic rhodium/triarylphosphine catalyst, representing the first alkynylsilylation of alkynes via the cleavage of a C (sp)-Si bond by transition-metal catalysis .Physical And Chemical Properties Analysis
1,4-Dimethoxy-2-butyne has a refractive index n20/D of 1.434 (lit.) . It has a boiling point of 70 °C/30 mmHg (lit.) and a density of 0.944 g/mL at 25 °C (lit.) .Scientific Research Applications
Preparation of Alkyne Complexes
- Summary of the Application: 1,4-Dimethoxy-2-butyne is used in the preparation of alkyne complexes . These complexes are often used in the study of organometallic chemistry.
- Methods of Application: While the exact procedures can vary, the general process involves reacting 1,4-Dimethoxy-2-butyne with a metal compound under controlled conditions to form the desired alkyne complex .
- Results or Outcomes: The outcome of these reactions is the formation of alkyne complexes such as decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron .
Synthesis of Benzonaphthosiline
- Summary of the Application: 1,4-Dimethoxy-2-butyne can also be used to synthesize benzonaphthosiline , a type of organic compound.
- Methods of Application: The synthesis process typically involves the reaction of 1,4-Dimethoxy-2-butyne with other organic compounds under specific conditions .
- Results or Outcomes: The result of this process is the formation of benzonaphthosiline , though the exact yield and purity can vary depending on the specific reaction conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-dimethoxybut-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQYYGBJJCAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337389 | |
Record name | 1,4-Dimethoxy-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2-butyne | |
CAS RN |
16356-02-8 | |
Record name | 1,4-Dimethoxy-2-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethoxy-2-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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